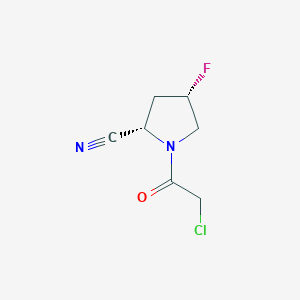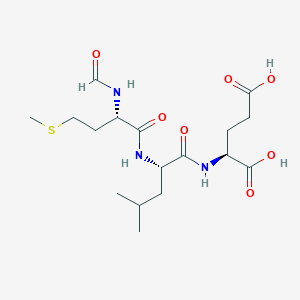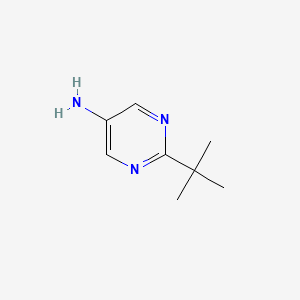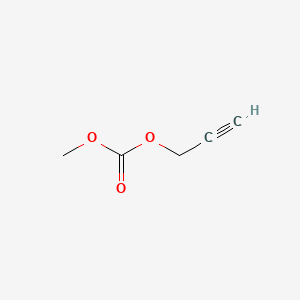
Methyl Prop-2-ynyl Carbonate
Übersicht
Beschreibung
“Methyl Prop-2-ynyl Carbonate” is also known as “Carbonic acid, methyl 2-propynyl ester” and "Methyl propargyl carbonate" . It has a molecular formula of C5H6O3 .
Synthesis Analysis
A method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H6O3 . It has an average mass of 114.099 Da and a monoisotopic mass of 114.031693 Da .Chemical Reactions Analysis
The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another reaction involves heating O-methyl (S)-prop-2-ynyl dithiocarbonate with electrophilic alkenes containing nucleophilic acetoxy group gives 1,3-dithiol-2-ones .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 115.5±23.0 °C and a predicted density of 1.090±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl Prop-2-ynyl Carbonate is primarily used as a reactant in various chemical synthesis processes. For instance, it serves as a synthon in palladium-catalyzed annulation reactions with bifunctional nucleophiles, aiding in the synthesis of 3-methylenedihydropyran derivatives and methylenecycloalkane derivatives (Geng & Lu, 1992). It is also used in the phosphine-catalyzed synthesis of cyclic α-methylene carbonates from prop-2-ynyl alcohol derivatives and CO2 (Joumier et al., 1991). Additionally, this compound reacts with 1- and 2-naphthols, leading to prop-2-ynyloxynaphthalenes, which are then used to produce tertiary alcohols with significant growth-promoting activity in agriculture (Omirzak et al., 2013).
Metal Carbonyl Chemistry
In metal carbonyl chemistry, Prop-2-ynyl compounds, including this compound, interact with phosphine-substituted carbonylmanganese anions to form stable σ-prop-2-ynyl complexes. These compounds can undergo further reactions with acids to produce a variety of adducts, showcasing the versatility of this compound in organometallic chemistry (Bannister et al., 1971).
Annulation and Catalysis
This compound is used in palladium-catalyzed annulation reactions to synthesize dihydro-3-methyl-2-methylidene-1,4-benzodioxines. These reactions are influenced by various factors, such as the nature of the phosphane and the bulkiness of the substituents, demonstrating the compound's utility in creating complex organic molecules (Labrosse et al., 2003).
Pharmaceutical and Agricultural Applications
While specific applications in pharmaceuticals are outside the scope of this discussion, it's worth noting that this compound derivatives have been synthesized for potential therapeutic applications, as well as growth-promoting activities in agriculture (Chukhajian et al., 2020).
Organic Electronics and Battery Technology
In the realm of organic electronics and battery technology, compounds related to this compound, such as various carbonates, are explored for their potential in improving the performance of lithium-ion batteries. These studies are crucial for developing more efficient and durable energy storage systems (Ma et al., 2014).
Safety and Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Eigenschaften
IUPAC Name |
methyl prop-2-ynyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4-8-5(6)7-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUBCQYRIBDKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447525 | |
| Record name | Methyl Prop-2-ynyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61764-71-4 | |
| Record name | Methyl Prop-2-ynyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


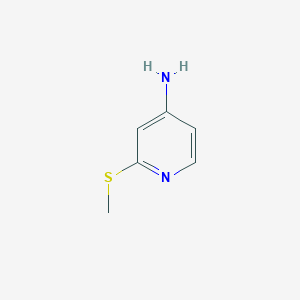

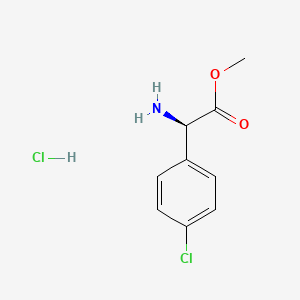
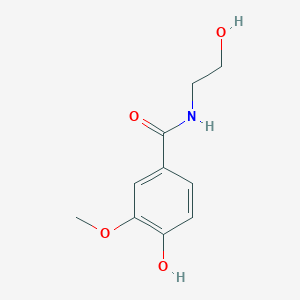
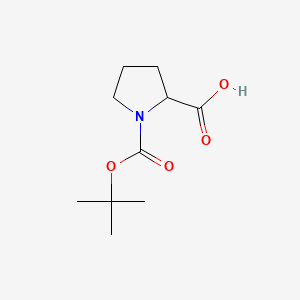
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)



